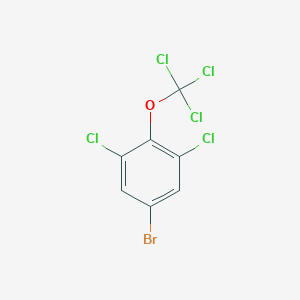

5-Bromo-1,3-dichloro-2-(trichloromethoxy)benzene

Description

Properties

IUPAC Name |

5-bromo-1,3-dichloro-2-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl5O/c8-3-1-4(9)6(5(10)2-3)14-7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNAHIMDJVSVKLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OC(Cl)(Cl)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Synthesis: Halogenated Aniline Derivatives

The initial stage involves synthesizing halogenated aniline derivatives, which serve as precursors for subsequent transformations.

Bromination of 2,4-Dichloro-3-fluoro-aniline :

- Bromination agents such as N-bromosuccinimide (NBS), dibromoisocyanuric acid, or dibromo hydantoine are employed.

- Conditions typically involve low temperatures (0°C to 50°C) in inert solvents like dichloromethane or acetonitrile.

- The reaction yields 6-bromo-2,4-dichloro-3-fluoro-aniline , a key intermediate (see,).

Diazotization and Aromatic Substitution

The core step involves converting the amino group into a diazonium salt, which is then transformed into the target compound.

Substitution with Trichloromethoxy Group :

- The diazonium salt reacts with trichloromethanol derivatives or chlorinated ethers to introduce the trichloromethoxy group.

- This step may involve nucleophilic substitution or coupling reactions under controlled conditions.

- The process is sensitive to temperature and pH, requiring precise control to favor the formation of 2-(trichloromethoxy) substitution (,).

Halogenation and Final Assembly

Selective Chlorination and Bromination :

- The aromatic ring is further halogenated to achieve the precise substitution pattern.

- Bromination and chlorination are performed using NBS or molecular bromine in inert solvents at low temperatures.

- These reactions are designed to be regioselective, often aided by directing groups or protective groups on the aromatic ring (,).

-

- The final compound is purified via recrystallization, chromatography, or solvent extraction.

- Purity is confirmed through spectroscopic methods such as NMR and mass spectrometry.

Research Data and Comparative Analysis

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Bromination | NBS, DBDMH | 0–50°C, inert solvent | ~80–90% | Selective for desired position, minimal polybromination |

| Reduction | Pd/C, H₂ | 10–70°C, alcohol or water | ~85% | Mild conditions, high selectivity |

| Diazotization | NaNO₂, HCl | -20°C to 20°C | >95% | Stable diazonium salts, controlled pH |

| Trichloromethoxy substitution | Chlorinated alcohol derivatives | 0–50°C | Variable | Sensitive to reaction conditions, regioselectivity critical |

| Final halogenation | NBS, Br₂ | 0–50°C | 70–85% | Achieves desired substitution pattern |

Notes and Observations

- Selectivity is crucial at each halogenation step to prevent poly-substitution or formation of isomers.

- Temperature control is vital during diazotization and substitution reactions to maintain stability and regioselectivity.

- Solvent choice influences yield and purity; water and alcohols are preferred for their inertness and ease of removal.

- Reagent excess (e.g., nitrites, halogenating agents) can improve yields but necessitate efficient purification.

Research Findings and Optimization Strategies

- Patented methods emphasize the use of milder, more economical reagents such as NBS and organic nitrites, reducing environmental impact.

- Reaction conditions optimized for large-scale synthesis involve low temperatures and inert atmospheres to maximize yield and purity.

- Purification techniques such as recrystallization from suitable solvents or chromatography are recommended for high-purity product isolation.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,3-dichloro-2-(trichloromethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the aromatic ring.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Coupling: Palladium catalysts are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-1,3-dichloro-2-(trichloromethoxy)benzene has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-1,3-dichloro-2-(trichloromethoxy)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table compares key properties of 5-bromo-1,3-dichloro-2-(trichloromethoxy)benzene with analogous halogenated benzene derivatives:

Key Observations:

- Electronic Effects: The –O–CCl₃ group is less electron-withdrawing than –O–CF₃ (trifluoromethoxy) but more so than alkyl or alkoxy groups. This moderates electrophilic aromatic substitution reactivity compared to nitro (–NO₂) derivatives .

- Applications: Compounds with bulky substituents (e.g., phenoxy groups in ) are often intermediates in coordination-driven self-assembly or dye synthesis, suggesting similar niche uses for the target compound .

Biological Activity

5-Bromo-1,3-dichloro-2-(trichloromethoxy)benzene, with the chemical formula C8H3BrCl5O, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features multiple halogen substituents, which significantly influence its chemical reactivity and biological activity. The presence of bromine and chlorine atoms can enhance its interaction with biological targets, making it a subject of interest in pharmacological research.

Antimicrobial Properties

Research indicates that halogenated compounds often exhibit antimicrobial properties. In studies involving various bacterial strains, this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

Several studies have investigated the anticancer potential of halogenated aromatic compounds. This compound has shown promise in inhibiting the proliferation of cancer cell lines. For instance, in vitro assays revealed that the compound induces apoptosis in human cancer cells through the activation of caspase pathways, suggesting a mechanism that could be exploited for cancer therapy.

The biological activity of this compound is largely attributed to its ability to interact with cellular macromolecules such as proteins and nucleic acids. The halogen substituents may enhance binding affinity to specific targets:

- Enzymatic Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- DNA Interaction : It can intercalate into DNA, leading to mutagenic effects which are pivotal in cancer research.

Case Studies

Research Findings

Recent studies have focused on the synthesis and characterization of this compound as a precursor for developing more potent derivatives. The exploration of structure-activity relationships (SAR) has been pivotal in identifying modifications that enhance biological efficacy while reducing toxicity.

Toxicological Profile

Despite its promising biological activities, toxicity assessments are crucial. Preliminary data suggest that while the compound exhibits antimicrobial and anticancer properties, it also poses risks such as:

- Acute Toxicity : Harmful if swallowed or inhaled.

- Environmental Impact : Potential bioaccumulation due to its halogenated nature.

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-1,3-dichloro-2-(trichloromethoxy)benzene, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves halogenation and functional group introduction on a benzene derivative. For example, iodination or bromination of a pre-substituted benzene core followed by methoxylation or chlorination steps . To optimize purity, use high-performance liquid chromatography (HPLC) or gas chromatography (GC) for post-synthesis purification, as demonstrated in halogenated benzene derivatives (e.g., >95.0% purity achieved via HLC/GC in related compounds) . Recrystallization using polar aprotic solvents (e.g., DMSO) can further enhance crystallinity and purity.

Q. How should researchers characterize this compound to confirm its structure?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and stereochemistry, as seen in structurally similar bromo-chloro-benzene derivatives .

- NMR spectroscopy : and NMR identify substituent positions and electronic environments. For halogenated aromatics, coupling constants in NMR distinguish para/meta/ortho substitution.

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and isotopic patterns (e.g., bromine’s 1:1 / signature) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in different reaction environments?

- Methodological Answer : Density functional theory (DFT) calculations can model electrophilic substitution patterns, highlighting reactive sites (e.g., para positions to electron-withdrawing groups like trichloromethoxy). Molecular dynamics simulations may predict solvation effects or surface adsorption behavior, as suggested in studies on halogenated benzene interactions with indoor surfaces . Pair computational results with experimental kinetic studies (e.g., monitoring reaction rates under varying pH/temperature) to validate predictions.

Q. What strategies resolve contradictory data regarding the compound’s stability under varying conditions?

- Methodological Answer : Discrepancies in stability data (e.g., decomposition rates in catalogs ) require systematic analysis:

- Accelerated stability testing : Expose the compound to stressors (heat, light, humidity) and track degradation via LC-MS.

- Thermogravimetric analysis (TGA) : Quantify thermal decomposition thresholds.

- Controlled storage studies : Compare stability in inert atmospheres vs. ambient conditions, referencing storage guidelines for halogenated aromatics (e.g., 0–6°C for brominated derivatives) .

Q. What environmental impact assessments are necessary when studying its degradation pathways?

- Methodological Answer :

- Hydrolysis/Oxidation studies : Simulate aqueous environments (e.g., pH 4–9 buffers) to identify breakdown products like chlorinated phenols. Use LC-HRMS to detect trace intermediates.

- Adsorption experiments : Evaluate interactions with organic-rich surfaces (e.g., cellulose, silica) to model environmental fate, leveraging surface chemistry methodologies from indoor air studies .

- Ecotoxicology assays : Test metabolites on aquatic organisms (e.g., Daphnia magna) to assess bioaccumulation potential .

Data Contradiction Analysis

- Example Issue : Discrepancies in reported purity levels (e.g., >95.0% in some catalogs vs. lower grades in others).

- Resolution : Cross-validate purity using orthogonal methods (e.g., elemental analysis + NMR integration). Differences may arise from vendor-specific synthesis protocols or storage conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.